molecular formula C19H22N2O3S B3444931 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B3444931
M. Wt: 358.5 g/mol
InChI Key: QKPQMBVQGFGNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial and antifungal properties. Moreover, it has been shown to have analgesic effects, making it a potential candidate for the development of new painkillers.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its potential as a versatile compound that can be used in various scientific research applications. It is also relatively easy to synthesize, making it readily available for use in experiments. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One potential direction is the development of new anticancer agents that are based on the structure of this compound. Another potential direction is the development of new antibiotics that are based on the antibacterial and antifungal properties of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as an anticancer, anti-inflammatory, and analgesic agent, as well as exhibiting antibacterial and antifungal properties. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.

Scientific Research Applications

1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and analgesic agent. Moreover, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2-methylphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-7-9-17(10-8-15)25(23,24)21-13-11-20(12-14-21)19(22)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPQMBVQGFGNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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